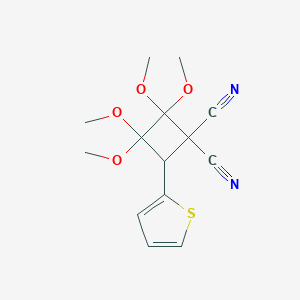
3-(1,3-Dioxan-2-yl)aniline
Vue d'ensemble
Description
3-(1,3-Dioxan-2-yl)aniline is a chemical compound with the empirical formula C10H13NO2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxan-2-yl)aniline consists of a benzene ring attached to an amine group and a 1,3-dioxane ring .Physical And Chemical Properties Analysis
3-(1,3-Dioxan-2-yl)aniline is a solid compound . Its molecular weight is 179.22 .Applications De Recherche Scientifique
Crystallography : A study by Li et al. (2015) discusses the crystal structure of a compound derived from 3-(1,3-Dioxan-2-yl)aniline. This compound, formed through a condensation reaction, exhibits an E conformation about the C=N bond and forms chains in the crystal via hydrogen bonds, indicating potential applications in material science and crystal engineering (Li et al., 2015).
Electrochemical Synthesis : Research by Shahhosseini et al. (2016) involves the electrochemical synthesis of a novel polymer based on a derivative of 3-(1,3-Dioxan-2-yl)aniline. This polymer, when combined with graphene, showed improved performance as a counter electrode in dye-sensitized solar cells, indicating its potential in renewable energy applications (Shahhosseini et al., 2016).
Catalysis in Organic Synthesis : Cho et al. (1999) describe the use of 3-(1,3-Dioxan-2-yl)aniline in a ruthenium-catalyzed synthesis of quinolines, a process valuable in pharmaceutical and organic synthesis (Cho et al., 1999).
Polymer Science : Gospodinova and Terlemezyan (1998) discuss the oxidative polymerization of aniline, indicating that derivatives like 3-(1,3-Dioxan-2-yl)aniline could play a role in the development of conducting polymers for various applications including alternative energy sources and non-linear optics (Gospodinova & Terlemezyan, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMKZYNBRCYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345057 | |
| Record name | 3-(1,3-Dioxan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)aniline | |
CAS RN |
168551-56-2 | |
| Record name | 3-(1,3-Dioxan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






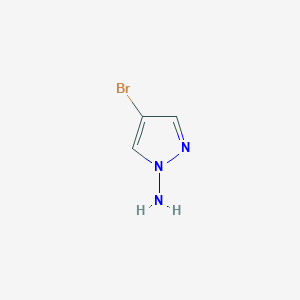


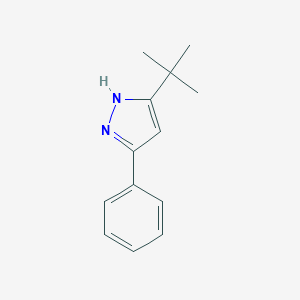
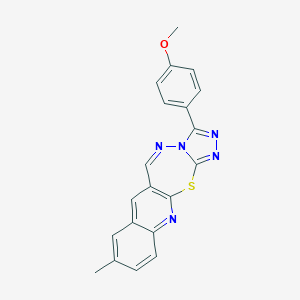
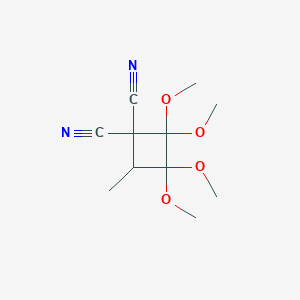
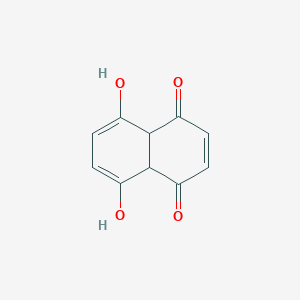
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

